2-Naphthyl 3-piperidinyl ether
Overview
Description
2-Naphthyl 3-piperidinyl ether is an organic compound with the molecular formula C15H17NO. It is a biochemical used in proteomics research and has a molecular weight of 227.30 . This compound features a naphthalene ring bonded to a piperidine ring through an ether linkage, making it a unique structure in organic chemistry.
Mechanism of Action
Target of Action
Piperidine derivatives are utilized in different therapeutic applications. They have been found to have anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant properties .
Mode of Action
The mode of action of piperidine derivatives can vary greatly depending on the specific compound and its structure. Some piperidine derivatives have been found to act as free radical scavengers .
Biochemical Pathways
The biochemical pathways affected by piperidine derivatives can also vary greatly. For example, some piperidine derivatives have been found to exhibit antioxidant action by hindering or suppressing free radicals .
Result of Action
The molecular and cellular effects of piperidine derivatives can vary greatly. For example, some piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers .
Biochemical Analysis
Biochemical Properties
2-Naphthyl 3-piperidinyl ether plays a significant role in biochemical reactions, particularly in the context of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The compound’s ether linkage allows it to participate in nucleophilic substitution reactions, which are crucial in modifying protein structures . Additionally, the piperidine moiety in this compound is known to interact with enzymes involved in neurotransmitter synthesis, potentially influencing biochemical pathways related to neural function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to modulate the activity of kinases and phosphatases, which are critical in cell signaling . Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s ether group can undergo protonation, making it a good leaving group in nucleophilic substitution reactions . This property allows this compound to inhibit or activate enzymes by modifying their active sites. Additionally, the compound can influence gene expression by binding to DNA or RNA, altering transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function by modulating neurotransmitter synthesis . At high doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism . The compound can influence metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy balance and biosynthetic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilic nature allows it to diffuse across cell membranes, where it can accumulate in specific cellular compartments . This distribution pattern is essential for its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications direct this compound to specific compartments, influencing its function and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthyl 3-piperidinyl ether typically involves the etherification of 2-naphthol with 3-piperidinol. This reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction proceeds through the formation of an intermediate carbocation, which then reacts with the nucleophilic oxygen atom of the piperidinol to form the ether linkage.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or rhodium in hydrogenation reactions can also be employed to enhance the yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of naphthoquinone derivatives.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of palladium or rhodium catalysts, leading to the formation of reduced naphthalene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or rhodium catalysts.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
2-Naphthyl 3-piperidinyl ether is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.
Comparison with Similar Compounds
- 3-(2-Naphthalenyloxy)piperidine
- 3-naphthalen-2-yloxypiperidine
- Piperidine, 3-(2-naphthalenyloxy)-
Comparison: Compared to similar compounds, 2-Naphthyl 3-piperidinyl ether is unique due to its specific ether linkage between the naphthalene and piperidine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research applications .
Properties
IUPAC Name |
3-naphthalen-2-yloxypiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-5-13-10-14(8-7-12(13)4-1)17-15-6-3-9-16-11-15/h1-2,4-5,7-8,10,15-16H,3,6,9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAHCPYVSZXOAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663043 | |
Record name | 3-[(Naphthalen-2-yl)oxy]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946726-09-6 | |
Record name | 3-(2-Naphthalenyloxy)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946726-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(Naphthalen-2-yl)oxy]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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